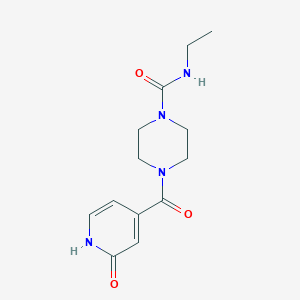![molecular formula C15H16N2O2 B6629303 N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEOP or MPEP and has been found to have a variety of biochemical and physiological effects in laboratory experiments. The purpose of Additionally, future directions for research on this compound will be discussed.
Wirkmechanismus
MEOP acts as a selective antagonist of the mGluR5 receptor, inhibiting its activity and preventing the downstream effects of glutamate signaling. This mechanism of action has been found to have a variety of effects on neurological processes, including the regulation of dopamine release and synaptic plasticity. Additionally, MEOP has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects:
MEOP has been found to have a variety of biochemical and physiological effects in laboratory experiments. Studies have shown that MEOP can modulate the activity of the mGluR5 receptor, leading to changes in dopamine release and synaptic plasticity. Additionally, MEOP has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
MEOP has several advantages for use in laboratory experiments. It is a highly selective antagonist of the mGluR5 receptor, making it a valuable tool for studying the role of this receptor in neurological processes. Additionally, MEOP has been found to have anxiolytic and antidepressant effects, which may make it useful for studying the mechanisms of anxiety and depression.
However, there are also limitations to the use of MEOP in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in studying complex neurological processes.
Zukünftige Richtungen
There are several future directions for research on MEOP. One area of interest is the development of more potent and selective mGluR5 antagonists. Additionally, studies are needed to better understand the effects of MEOP on other neurotransmitter systems and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of MEOP in human clinical trials.
Synthesemethoden
MEOP is synthesized through a multi-step process that involves the combination of various chemical reagents. The first step involves the reaction of 2-methylphenethylamine with ethyl 2-oxo-4-pyridinecarboxylate in the presence of a catalyst to form N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide. The resulting product is then purified through a series of chromatographic techniques to obtain MEOP in its pure form.
Wissenschaftliche Forschungsanwendungen
MEOP has been found to have a variety of scientific research applications, including its potential use as a tool in the study of neurological disorders such as Parkinson's disease and addiction. Studies have shown that MEOP can selectively block the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in a variety of neurological processes. This receptor has been implicated in the development of Parkinson's disease and addiction, making MEOP a potentially valuable tool for studying these conditions.
Eigenschaften
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-3-4-6-13(10)11(2)17-15(19)12-7-8-16-14(18)9-12/h3-9,11H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJGUKMAVGQETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629231.png)
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)
![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)




![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)

![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)